1,4-Diiodo-2,3-dimethoxybenzene
Overview
Description
1,4-Diiodo-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H8I2O2. It is a derivative of benzene, where two iodine atoms and two methoxy groups are substituted at the 1,4 and 2,3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diiodo-2,3-dimethoxybenzene can be synthesized through the double lithiation of 1,2-dimethoxybenzene (veratrole) followed by treatment with iodine
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving double lithiation and iodine treatment is likely scalable for industrial purposes, given the availability of reagents and the straightforward nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
1,4-Diiodo-2,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atoms can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The methoxy groups can be oxidized or reduced depending on the reagents used.
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as aluminum chloride (AlCl3) and other Lewis acids are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are effective.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using a Grignard reagent can introduce alkyl groups.
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include demethylated or deiodinated compounds.
Scientific Research Applications
1,4-Diiodo-2,3-dimethoxybenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential therapeutic properties.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-diiodo-2,3-dimethoxybenzene involves its ability to undergo electrophilic aromatic substitution reactions. . This property makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene (Veratrole): Similar structure but lacks iodine atoms.
1,3-Dimethoxybenzene: Different substitution pattern on the benzene ring.
1,4-Dimethoxybenzene: Similar structure but lacks iodine atoms.
Uniqueness
1,4-Diiodo-2,3-dimethoxybenzene is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and chemical properties. The iodine atoms make it particularly useful for electrophilic aromatic substitution reactions, while the methoxy groups influence its electronic properties and solubility.
Properties
IUPAC Name |
1,4-diiodo-2,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2O2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVJASGIWTYZRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462848 | |
Record name | 1,4-Diiodo-2,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51560-25-9 | |
Record name | 1,4-Diiodo-2,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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